molecular formula C16H17ClN4O2S B3437954 N-[5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE

N-[5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B3437954
M. Wt: 364.9 g/mol
InChI Key: UTNGDTNMYRFWAO-UHFFFAOYSA-N
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Description

N-[5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a triazinan ring, a chlorophenyl group, and a sulfonamide group, making it a unique molecule with potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Triazinan Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This is achieved through electrophilic aromatic substitution reactions.

    Attachment of the Sulfonamide Group: This step involves the reaction of the intermediate with sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

N-[5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its triazinan ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-12-2-8-15(9-3-12)24(22,23)20-16-18-10-21(11-19-16)14-6-4-13(17)5-7-14/h2-9H,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNGDTNMYRFWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
N-[5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
N-[5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE

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